2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride
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Overview
Description
2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride is a chemical compound with the molecular formula C8H10ClN3O3S and a molecular weight of 263.70 g/mol . It is characterized by the presence of a nitrophenyl group, a sulfanyl group, and an acetohydrazide moiety. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride typically involves the reaction of 4-nitrothiophenol with chloroacetyl chloride to form 2-chloro-1-(4-nitrophenylthio)ethanone. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Common solvents like ethanol or methanol
Catalysts: Not typically required
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Nitrophenyl)sulfanyl]acetic acid
- 2-[(4-Nitrophenyl)sulfanyl]acetamide
- 2-[(4-Nitrophenyl)sulfanyl]ethanol
Uniqueness
2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and ease of synthesis .
Properties
Molecular Formula |
C8H10ClN3O3S |
---|---|
Molecular Weight |
263.70 g/mol |
IUPAC Name |
2-(4-nitrophenyl)sulfanylacetohydrazide;hydrochloride |
InChI |
InChI=1S/C8H9N3O3S.ClH/c9-10-8(12)5-15-7-3-1-6(2-4-7)11(13)14;/h1-4H,5,9H2,(H,10,12);1H |
InChI Key |
GCJTZTPPIDBHBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)NN.Cl |
Origin of Product |
United States |
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